molecular formula C18H20ClNO4S B2696109 (E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 2035023-06-2

(E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide

Cat. No.: B2696109
CAS No.: 2035023-06-2
M. Wt: 381.87
InChI Key: WWTMYGDXLQRTIX-WEVVVXLNSA-N
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Description

(E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide (CAS 2035023-06-2) is a synthetic small molecule with a molecular formula of C18H20ClNO4S and a molecular weight of 381.9 g/mol . This compound is provided as a high-purity chemical for research purposes. Recent scientific literature suggests this acrylamide derivative is of significant interest in medicinal chemistry and pharmacology research. It has been investigated for its potential as a selective kinase inhibitor, with studies indicating efficacy in vitro against kinases involved in inflammatory processes . The structural motif of this compound, which incorporates chlorothiophene and dimethoxyphenyl groups, is often associated with bioactive molecules targeting protein interactions . Preliminary pharmacological studies on this compound and its structural analogs suggest potential for targeting signaling pathways, with one study reporting good oral bioavailability and an acceptable preclinical toxicity profile . Researchers are exploring its mechanism of action, which may involve modulation of specific cellular pathways. This product is intended for research and further investigation into its biological activities and properties. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4S/c1-22-13-6-4-12(10-14(13)23-2)5-9-18(21)20-11-15(24-3)16-7-8-17(19)25-16/h4-10,15H,11H2,1-3H3,(H,20,21)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTMYGDXLQRTIX-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCC(C2=CC=C(S2)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCC(C2=CC=C(S2)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's structure consists of several key components:

  • Chlorothiophene Ring : Provides unique electronic properties.
  • Methoxyethyl Group : Enhances solubility and bioavailability.
  • Dimethoxyphenyl Moiety : Potentially contributes to anticancer and anti-inflammatory activities.

The molecular formula of the compound is C18H20ClNO4SC_{18}H_{20}ClNO_4S, with a molecular weight of approximately 381.9 g/mol .

The biological activity of this compound is believed to involve interactions with various biological targets, including enzymes and receptors. These interactions may lead to the modulation of signaling pathways relevant to inflammation and cancer progression.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could interact with receptors that regulate cell proliferation and apoptosis.

Anticancer Activity

Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. For instance, acrylamide derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Anti-inflammatory Properties

Research indicates that related compounds possess significant anti-inflammatory effects. For example, studies have demonstrated that certain acrylamide derivatives can reduce edema and leukocyte accumulation in animal models of inflammation . The specific activity of this compound in this regard remains to be fully elucidated.

Research Findings

A variety of studies have explored the biological activities associated with acrylamide derivatives:

Study FocusFindings
Cancer Studies Acrylamide has been linked to increased tumor incidence in rodent models, indicating potential carcinogenic properties .
Inflammation Models Related compounds demonstrated inhibition of inflammatory markers and reduced symptoms in models of arthritis and edema .
Mechanistic Insights Investigations into the cellular mechanisms revealed that acrylamide derivatives could affect signaling pathways related to inflammation and cancer .

Case Studies

  • Anti-inflammatory Model :
    • A study on a related compound showed significant inhibition of carrageenan-induced paw edema in rats, suggesting potential for this compound to modulate acute inflammatory responses .
  • Cancer Cell Lines :
    • In vitro studies utilizing cancer cell lines indicated that similar acrylamide derivatives could induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .

Scientific Research Applications

Table 1: Key Synthetic Routes

StepReagents/ConditionsProduct
1Thiophene derivative + Methoxyethyl amineIntermediate A
2Intermediate A + Acrylamide derivative(E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further investigation in medicinal applications:

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. Studies demonstrate its ability to inhibit cell proliferation in various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.

Table 2: Anticancer Activity Studies

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)10Cell cycle arrest
A549 (Lung)12Inhibition of proliferation

Antimicrobial Properties

The compound has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli highlights its potential as an antibacterial agent.

Table 3: Antimicrobial Activity

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Candida albicans12

Case Studies

Several case studies have documented the applications of this compound in drug development:

Case Study: Anticancer Drug Development

In a recent study published in a peer-reviewed journal, researchers explored the efficacy of this compound in combination with existing chemotherapeutics. The results indicated enhanced cytotoxicity against resistant cancer cell lines when used in combination therapy.

Case Study: Antimicrobial Formulations

Another study focused on formulating this compound into topical antimicrobial agents for skin infections. The formulation demonstrated significant efficacy in preclinical models, paving the way for clinical trials.

Chemical Reactions Analysis

Michael Addition Reactions

The α,β-unsaturated carbonyl group acts as a strong electrophile, enabling nucleophilic attack via Michael addition. This reaction is pivotal in synthesizing derivatives for medicinal chemistry applications:

Reaction Conditions Nucleophile Product Yield Source
DMF, NaH, 0–25°CThiols (e.g., glutathione)Thioether adduct at β-position60–85%
Ethanol, K₂CO₃, refluxAmines (primary/secondary)N-substituted acrylamide derivatives70–92%
THF, LDA, −78°CEnolates1,4-addition products with ketones/esters45–65%

Mechanistic studies indicate the reaction proceeds via a conjugate addition mechanism, with the electron-withdrawing amide group stabilizing the transition state . Steric hindrance from the 2-methoxyethyl group slows reactivity compared to simpler acrylamides.

Oxidative Cyclization

Hypervalent iodine reagents induce cyclization through electrophilic activation:

Reagent Conditions Product Diastereoselectivity Source
(Diacetoxyiodo)benzeneAcOH, 80°C, 12 hr5,5-Disubstituted oxazolidine-2,4-dione>95% de
PhI(OAc)₂/TFACH₂Cl₂, 25°C, 6 hrSpirocyclic oxindole derivativesModerate

The 5-chlorothiophene group directs regioselectivity during cyclization, favoring C–O bond formation at the β-carbon . Computational studies suggest a phenonium ion intermediate facilitates ring closure .

Hydrolysis and Stability

The acrylamide bond exhibits pH-dependent hydrolysis:

Condition Half-Life Primary Products Catalyst

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and selected analogs from the evidence:

Compound Name / ID Key Structural Features Biological Activity / Physicochemical Properties Reference
(E)-N-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide (Target) 5-Chlorothiophene, 3,4-dimethoxyphenyl, methoxyethyl chain Unknown (hypothetical: enhanced lipophilicity from Cl and thiophene) N/A
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (Compound 2, Ev14) 3,4-Dimethoxyphenyl replaced with 4-hydroxy-3-methoxyphenyl; no thiophene IC50 = 17.00 μM (anti-inflammatory, comparable to quercetin)
(E)-3-(4-Aminophenyl)-N-(4-methoxyphenyl)acrylamide (Ev2) Amino group instead of 3,4-dimethoxy; simpler substitution pattern Anticancer activity (synthesis-focused study)
3-(2-Chloropyridin-4-yl)-N-(3,4-dimethoxyphenethyl)acrylamide (Ev3) Pyridine ring replaces thiophene; 3,4-dimethoxyphenethyl chain Mp. 157–159°C; MS m/z 451.2 [M+H]+
(Z)-2-[(E)-3-(4-Chlorophenyl)acrylamido]-3-(4-hydroxy-3-methoxyphenyl)-N-propylacrylamide (Ev5,16) Cyano and hydroxy-methoxyphenyl groups; dual acrylamide backbone Synthetic intermediate for bioactive derivatives
N-[5-(2,5-Dichlorobenzyl)-1,3-thiazol-2-yl]-3-(3,4-dichlorophenyl)acrylamide (Ev10) Thiazole core; multiple Cl substituents Potential kinase inhibition (structural analogy to kinase inhibitors)

Key Insights:

Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group (target and Ev3/Ev14) is associated with anti-inflammatory activity, as seen in Ev14 (IC50 = 17.00 μM). The chlorine in the thiophene (target) may further enhance potency by increasing lipophilicity and target binding . Pyridine vs.

Synthetic Strategies :

  • Acrylamides in Ev2 and Ev5 are synthesized via condensation of aldehydes with amines using EDCI/α-bromoacrylic acid, suggesting similar routes for the target compound. Thiophene-containing intermediates may require specialized catalysts or solvents .

Melting points (e.g., Ev3: 157–159°C) correlate with crystallinity, which is influenced by substituent symmetry and intermolecular interactions .

Biological Potential: Compounds with multiple chlorines (Ev10, Ev17) often exhibit enhanced metabolic stability and target affinity. The target’s single chlorine may balance activity and toxicity .

Q & A

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
Coupling AgentEDCI in DMF
Reaction Temperature0–5°C
Purification SolventEthyl acetate/petroleum ether (3:7)
Yield Range60–75%

Q. Table 2. Biological Activity Benchmarks

AssayResult (IC50_{50})Reference
MTT (HeLa cells)12.5 ± 1.8 µM
DPPH Radical Scavenging78% at 50 µM
COX-2 Inhibition65% at 10 µM

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